1-Chloro-3-ethynyl-5-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
1-Chloro-3-ethynyl-5-(2,2,2-trifluoroethoxy)benzene is an organic compound that belongs to the class of chlorinated benzene derivatives It is characterized by the presence of a chloro group, an ethynyl group, and a trifluoroethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-ethynyl-5-(2,2,2-trifluoroethoxy)benzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-ethynyl-5-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ethynyl group can undergo oxidation to form corresponding carbonyl compounds or reduction to form alkenes or alkanes.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds with other alkynes or aryl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki–Miyaura and Sonogashira coupling.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst for reduction reactions.
Major Products Formed
Substituted Benzene Derivatives: Formed through substitution reactions.
Carbonyl Compounds: Formed through oxidation of the ethynyl group.
Alkenes and Alkanes: Formed through reduction of the ethynyl group.
Scientific Research Applications
1-Chloro-3-ethynyl-5-(2,2,2-trifluoroethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-ethynyl-5-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the ethynyl group can engage in coupling reactions. The trifluoroethoxy group may influence the compound’s lipophilicity and interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-ethynylbenzene: Similar structure but lacks the trifluoroethoxy group.
1-Chloro-4-ethynylbenzene: Similar structure but with the ethynyl group in a different position.
1-Bromo-3-ethynyl-5-(2,2,2-trifluoroethoxy)benzene: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
1-Chloro-3-ethynyl-5-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-chloro-3-ethynyl-5-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O/c1-2-7-3-8(11)5-9(4-7)15-6-10(12,13)14/h1,3-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYNLMKZPITOFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)Cl)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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